1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one typically involves the reaction of 5-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride with piperidin-4-one under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl piperidinone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The piperidinone ring can be oxidized to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: Products include oxidized derivatives of the piperidinone ring.
Scientific Research Applications
1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-((5-Chloro-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one: Similar structure with a chlorine atom instead of bromine.
1-((5-Fluoro-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro and fluoro analogs . This uniqueness can be leveraged in specific chemical reactions and applications where the bromine atom plays a crucial role .
Properties
IUPAC Name |
1-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO4S/c13-8-1-2-10(21-12(14,15)16)11(7-8)22(19,20)17-5-3-9(18)4-6-17/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEQLBWUDKKAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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